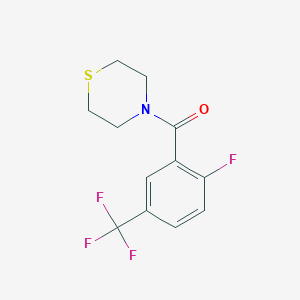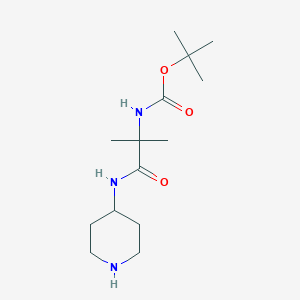
1,3,5-Trifluoro-2-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trifluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-isobutoxybenzene typically involves the reaction of 1,3,5-trifluorobenzene with isobutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isobutoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trifluoro-2-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carbonyl and alcohol derivatives, respectively.
Aplicaciones Científicas De Investigación
1,3,5-Trifluoro-2-isobutoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trifluoro-2-isobutoxybenzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trifluorobenzene: A simpler compound with only three fluorine atoms and no isobutoxy group.
1,3,5-Trifluoro-2,4,6-triiodobenzene: A more complex compound with additional iodine atoms.
1,3,5-Trifluoro-2-methoxybenzene: A similar compound with a methoxy group instead of an isobutoxy group.
Uniqueness
1,3,5-Trifluoro-2-isobutoxybenzene is unique due to the presence of both fluorine atoms and an isobutoxy group, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1,3,5-trifluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11F3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 |
Clave InChI |
JRKJAIVSZYXLSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



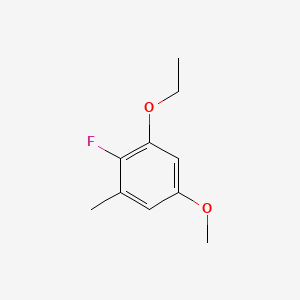
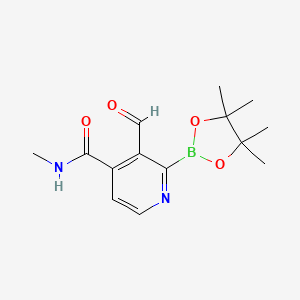
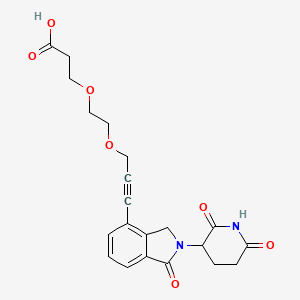
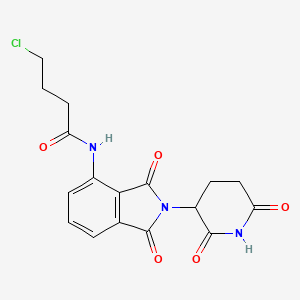
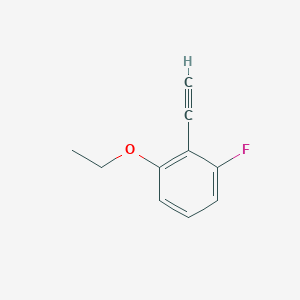
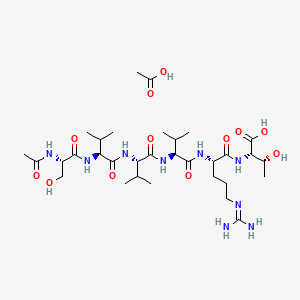
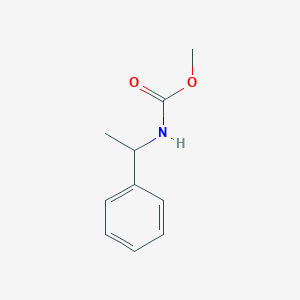
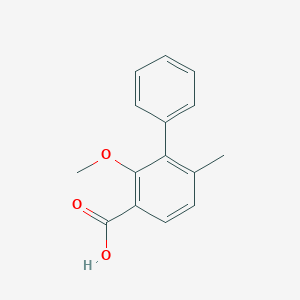
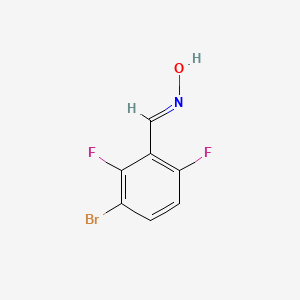
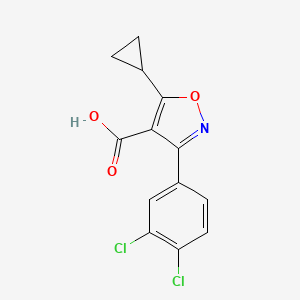
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)
